Benzidine sulphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

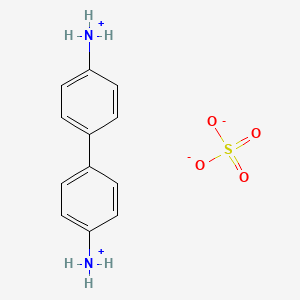

[4-(4-azaniumylphenyl)phenyl]azanium;sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.H2O4S/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5(2,3)4/h1-8H,13-14H2;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXJIQNURSAHRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[NH3+])[NH3+].[O-]S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

531-86-2, 92-87-5 (Parent) |

Source

|

| Details | Compound: [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1) | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1) | |

| Record name | Benzidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043905 |

Source

|

| Record name | Benzidine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21136-70-9, 531-86-2 |

Source

|

| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21136-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Benzidine Sulphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of benzidine (B372746) sulphate. It includes quantitative data, detailed experimental protocols, and visualizations to support research and development activities. Benzidine sulphate is a known human carcinogen and must be handled with extreme caution using appropriate safety measures.

Chemical and Physical Properties

This compound is the salt formed from the aromatic amine benzidine and sulfuric acid. It typically presents as a white, crystalline powder.[1][2][3] Its properties are crucial for its application in organic synthesis and as an intermediate in the production of dyes and pigments.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄S | [2][3][4][5][6][7] |

| Molecular Weight | 282.32 g/mol | [1][4][5] |

| Appearance | White, crystalline powder | [1][2][3] |

| CAS Number | 531-86-2 | [1][2][3][5] |

| Alternate CAS | 21136-70-9 | [4][5] |

| Density (estimate) | 1.3539 g/cm³ | [1][2][6] |

| Melting Point | 120°C | [8] |

| Boiling Point | 358.7°C at 760 mmHg | [1][6][8] |

| Flash Point | 203.5°C | [1][6][8] |

| Vapor Pressure | 2.5 x 10⁻⁵ mmHg at 25°C | [1][6][8] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source |

| Water | Sparingly soluble; 0.01-0.03% at 25°C | [2][9] |

| Ether | Soluble | [1][2][3] |

| Alcohol | Sparingly soluble | [1][2][3] |

| Dilute Acids | Sparingly soluble | [1][2][3] |

| Hydrochloric Acid | Solubility increases rapidly with increasing acidity | [10] |

Spectral Information

Spectral data is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: FTIR spectra for this compound are available, typically obtained using a KBr wafer technique.[4][11]

-

Raman Spectroscopy: Raman spectral data has also been recorded.[4]

Experimental Protocols

This section details methodologies for the synthesis, solubility determination, and analysis of this compound.

This compound is typically prepared from a solution of benzidine hydrochloride. The following protocol is a generalized procedure based on established patent literature.[12][13]

Objective: To prepare this compound from a crude benzidine hydrochloride solution.

Materials:

-

Crude benzidine hydrochloride solution (containing water, aniline, and isomers)

-

Sodium chloride (or other salt with a water-soluble sulphate)

-

Aqueous solution of sulfuric acid (30-40%)

-

Hydrochloric acid

-

Congo red test paper

-

Filtration apparatus

-

Reaction vessel with agitation and temperature control

Procedure:

-

Precipitation of Benzidine Hydrochloride: Heat a solution of crude benzidine hydrochloride (e.g., 1 part benzidine hydrochloride in 9 to 15 parts of water) to a temperature between 60°C and 80°C.[12]

-

Add a salting agent, such as sodium chloride, to the heated solution with agitation to completely precipitate the benzidine as benzidine hydrochloride.[12]

-

Conversion to Sulphate: While maintaining the temperature at 60-80°C, slowly add an aqueous solution of sulfuric acid (e.g., 30-40% concentration). This acid solution may also contain a small amount of hydrochloric acid.[12][13]

-

Continue agitation for a period (e.g., 45-60 minutes) to ensure the complete conversion of the hydrochloride to the sulphate salt.[12]

-

Isolation and Purification: Cool the resulting slurry of this compound to 40-50°C.[13]

-

Wash the filter cake with hot water until the filtrate shows only a slight test for acidity on Congo red paper.[12]

-

The resulting paste is the final this compound product.

The following protocol for determining the solubility of this compound in an acidic solution is adapted from the literature.[10]

Objective: To quantify the solubility of this compound in a hydrochloric acid solution at a constant temperature.

Materials:

-

Pure this compound

-

Hydrochloric acid solutions of known concentrations

-

Glass-stoppered flasks

-

Constant temperature thermostat (set to 25°C)

-

Sintered glass crucible

-

Drying oven (set to 110°C)

-

Analytical balance

-

Standard sodium hydroxide (B78521) solution for titration

Procedure:

-

Equilibration: Place a known weight of this compound into a glass-stoppered flask containing a known weight (e.g., 50 grams) of the desired concentration of hydrochloric acid solution.[10]

-

Immerse the flask in a thermostat set to 25°C.[10]

-

Agitate the mixture for a sufficient time to reach equilibrium (approximately 72 hours).[10]

-

Separation: After equilibrium is reached, filter the undissolved residue from the solution using a sintered glass crucible.[10]

-

Wash the residue with a small amount of the same concentration acid solution used for the solubility test.[10]

-

Quantification: Dry the filtered residue to a constant weight at 110°C and weigh it. The difference between the initial and final weight of the solid gives the amount of this compound dissolved in the known weight of the acid solution.[10]

-

Titration (Optional): A portion of the filtrate can be titrated with a standard sodium hydroxide solution to determine the acid concentration at equilibrium.[10]

The analysis of benzidine and its salts in various samples is critical for safety and environmental monitoring. The following is a generalized workflow based on EPA and NIOSH methods, typically employing High-Performance Liquid Chromatography (HPLC).[14][15][16]

Objective: To detect and quantify benzidine in a water sample.

Materials:

-

Water sample (approx. 1 L)

-

Sulfuric acid (1 M)

-

Sodium hydroxide

-

Acetate (B1210297) buffer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Liquid-Liquid Extraction: Extract a 1 L water sample with chloroform using a separatory funnel.[16]

-

Acid Back-Extraction: Extract the chloroform phase with 1 M sulfuric acid. This moves the basic benzidine into the aqueous phase.[16]

-

Neutralization and Re-extraction: Neutralize the acid extract with sodium hydroxide and re-extract the benzidine back into a fresh portion of chloroform.[16]

-

Solvent Exchange and Concentration: Exchange the chloroform extract to methanol while concentrating the sample volume using a rotary evaporator.[16]

-

HPLC Analysis: Mix the final methanol extract with an acetate buffer and inject it into the HPLC system for separation and detection.[16] Quantification is achieved by comparing the peak area to that of a known standard.[15]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Caption: Workflow for the synthesis of this compound from nitrobenzene.

Caption: Generalized workflow for the analysis of benzidine in a water sample.

Caption: Logical relationship of benzidine exposure to its carcinogenic action.

References

- 1. Cas 531-86-2,this compound | lookchem [lookchem.com]

- 2. This compound CAS#: 531-86-2 [m.chemicalbook.com]

- 3. This compound | 531-86-2 [chemicalbook.com]

- 4. This compound | C12H14N2O4S | CID 10755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzidine sulfate | C12H14N2O4S | CID 88797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. ρ,ρ′-Diaminodiphenyl sulfate | this compound, GR | 531-86-2 | this compound, GR | Ottokemi™ Product [ottokemi.com]

- 8. This compound | CAS#:531-86-2 | Chemsrc [chemsrc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. US2587861A - Preparation of benzidine sulfate - Google Patents [patents.google.com]

- 13. US2233128A - Process for the manufacture of benzidine - Google Patents [patents.google.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. cdc.gov [cdc.gov]

- 16. epa.gov [epa.gov]

Benzidine sulphate molecular formula and structure

This technical guide provides a comprehensive overview of the molecular formula, structure, properties, and relevant experimental protocols for benzidine (B372746) sulphate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Information

Benzidine sulphate is the sulphate salt of benzidine. Benzidine itself is an aromatic amine, and its sulphate salt is a common form in which it is handled and used in various chemical syntheses.

Molecular Formula: C₁₂H₁₄N₂O₄S[1][2][3]

Synonyms: Benzidine sulfate (B86663), [4-(4-azaniumylphenyl)phenyl]azanium;sulfate, [[1,1'-biphenyl]-4,4'-diyl]diammonium sulphate[1][2][4]

Parent Compound: Benzidine[1][2] Component Compounds: Benzidine, Sulfuric Acid[1][2]

The chemical structure of this compound is depicted below. It consists of the benzidine dication and the sulphate anion.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 282.32 g/mol | [1][2][4] |

| Appearance | White, crystalline powder | [4][5][6] |

| Boiling Point | 358.7 °C at 760 mmHg | [4] |

| Flash Point | 203.5 °C | [4] |

| Density (estimate) | 1.3539 g/cm³ | [4][6] |

| Vapor Pressure | 2.5E-05 mmHg at 25 °C | [4] |

| Refractive Index (estimate) | 1.6930 | [4][6] |

| Solubility | Soluble in ether; sparingly soluble in water, alcohol, and dilute acids. | [4][5][6] |

Experimental Protocols

This protocol describes the preparation of benzidine, which involves the precipitation of benzidine as its sulphate salt as an intermediate step for purification.[7]

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Zinc dust (finely sieved)

-

Hydrochloric acid (HCl), concentrated

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice

Procedure:

-

Reduction of Nitrobenzene:

-

Dissolve 105 g of sodium hydroxide in 300 ml of water in a reaction flask fitted with a reflux condenser.

-

Add a mixture of 50 ml of methanol and 100 g of nitrobenzene to the flask.

-

Gradually add fine zinc dust in small portions with thorough stirring. A vigorous reaction that causes the mixture to boil should be observed. Continue adding zinc to maintain boiling.

-

The reaction is complete when the brown color of the mixture disappears, and it appears grayish-white.

-

-

Isolation of Hydrazobenzene (B1673438):

-

Cool the reaction mixture, dilute it with distilled water, and add ice.

-

Carefully acidify the mixture with hydrochloric acid, ensuring the temperature does not exceed 15 °C. Hydrazobenzene will precipitate.

-

Separate the precipitated hydrazobenzene from the liquid and any unreacted zinc using a porcelain funnel without filter paper. Wash the hydrazobenzene with water.

-

-

Rearrangement to Benzidine Hydrochloride:

-

Convert the hydrazobenzene to benzidine by boiling it with 300-400 ml of water and gradually adding concentrated hydrochloric acid as long as it is absorbed.

-

Continue boiling the solution for a few more minutes and then filter the hot solution of benzidine hydrochloride.

-

-

Precipitation of this compound:

-

To the filtrate containing benzidine hydrochloride, add sulfuric acid to precipitate benzidine as this compound.

-

Filter the precipitated this compound and wash it.

-

-

Formation of Benzidine Base:

-

Boil the washed this compound with a dilute sodium hydroxide solution.

-

Filter the resulting solution of the benzidine base.

-

Allow the filtrate to cool to crystallize the benzidine.

-

Filter the benzidine crystals and dry them.

-

This protocol outlines an analytical method for the determination of sulphate ions in a sample through precipitation as this compound followed by titration.[8]

Principle: Benzidine hydrochloride reacts with sulphate ions in a weakly acidic solution to form a precipitate of this compound. This precipitate is then filtered, washed, and dissolved in hot water. The liberated benzidine is a weak base and can be titrated with a standard solution of a strong base (like NaOH) using phenolphthalein (B1677637) as an indicator to determine the original amount of sulphate.

Materials:

-

Sample containing sulphate

-

Benzidine hydrochloride solution

-

Weak acid (e.g., dilute HCl)

-

Standard sodium hydroxide (NaOH) solution

-

Phenolphthalein indicator

-

Hot distilled water

Procedure:

-

Sample Preparation: Dissolve a known quantity of the sample in a weakly acidic solution.

-

Precipitation: Add benzidine hydrochloride solution to the sample solution to precipitate this compound.

-

Filtration and Washing: Filter the precipitate and wash it to remove any interfering ions.

-

Dissolution: Dissolve the collected precipitate in hot water.

-

Titration: Titrate the resulting solution with a standardized solution of sodium hydroxide using phenolphthalein as the indicator. The endpoint is the first permanent pink color.

-

Calculation: The concentration of sulphate in the original sample can be calculated from the volume of NaOH used.

Safety Information

Benzidine is a known human carcinogen, and exposure has been linked to an increased risk of bladder cancer.[9][10] It is classified as a Group A, known human carcinogen by the EPA.[9] this compound should be handled with extreme caution, using appropriate personal protective equipment (PPE) and engineering controls to minimize exposure. It is toxic by ingestion and skin absorption.[5][6] When heated to decomposition, it emits toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[5][6]

References

- 1. This compound | C12H14N2O4S | CID 10755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzidine sulfate | C12H14N2O4S | CID 88797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZIDINE SULFATE HUMAN CARCINOGEN [chembk.com]

- 4. Cas 531-86-2,this compound | lookchem [lookchem.com]

- 5. This compound | 531-86-2 [chemicalbook.com]

- 6. This compound CAS#: 531-86-2 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. Benzidine - Wikipedia [en.wikipedia.org]

Solubility of benzidine sulphate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzidine (B372746) sulphate in water and various organic solvents. The information is intended to support research, development, and quality control activities involving this compound.

Quantitative Solubility Data

| Solvent System | Temperature (°C) | Solubility |

| Water | 25 | 0.01 - 0.03 g/100 mL[1] |

| Water | Not Specified | Sparingly Soluble[2][3] |

| Diethyl Ether | Not Specified | Soluble[2][3] |

| Alcohol (General) | Not Specified | Sparingly Soluble[2][3] |

| Dilute Acids | Not Specified | Sparingly Soluble[2][3] |

| Hydrochloric Acid | 25 | Solubility increases with increasing acidity, passing through a maximum.[4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a sparingly soluble compound like benzidine sulphate. This protocol is based on the common shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique for quantification)

-

Calibrated pH meter (for aqueous solutions)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of volumetric flasks. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the desired solvent to each flask.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid aspirating solid particles, a filter can be attached to the pipette tip.

-

Immediately filter the sample through a membrane filter (e.g., 0.45 µm) that is compatible with the solvent and does not adsorb the solute. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered sample if necessary to fall within the linear range of the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the average concentration of the saturated solution from replicate experiments, typically in units of g/100 mL or mg/L.

-

The temperature at which the solubility was determined must be reported.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility characteristics of this compound. For specific applications, it is recommended to perform solubility studies under the exact conditions of interest.

References

The Carcinogenic Potential of Benzidine Sulphate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzidine (B372746), and its salt form benzidine sulphate, are aromatic amines that have been extensively studied for their carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified benzidine as a Group 1 carcinogen, indicating sufficient evidence of carcinogenicity in humans. Occupational exposure to benzidine has been strongly linked to an increased risk of urinary bladder cancer. This technical guide provides an in-depth overview of the carcinogenic potential of this compound, focusing on key research findings, experimental data, and the underlying molecular mechanisms.

Data Presentation: Carcinogenicity Studies in Animal Models

The carcinogenic effects of benzidine and its salts have been evaluated in various animal models. The following tables summarize the quantitative data from key studies, highlighting the tumor incidence in different species and routes of administration.

Table 1: Carcinogenicity of Benzidine Administered Orally

| Species/Strain | Sex | Route | Dosing Regimen | Duration | Organ | Tumor Type | Incidence (Treated) | Incidence (Control) | Reference |

| Rat (Sprague-Dawley) | Female | Oral gavage | 50 mg/kg in sesame oil, single dose | 9 months | Mammary Gland | Carcinomas and fibroadenomas | 5/10 (50%) | 0/20 (0%) | Griswold et al., 1968 |

| Dog (Beagle) | Female | Oral capsule | 300 mg/day | 7 years | Urinary Bladder | Papilloma and Carcinoma | 1/7 (14%) | Not Reported | Spitz et al., 1950 |

Table 2: Carcinogenicity of Benzidine Administered via Injection

| Species/Strain | Sex | Route | Dosing Regimen | Duration | Organ | Tumor Type | Incidence (Treated) | Incidence (Control) | Reference |

| Rat (CD) | Female | Intraperitoneal | 30 µmol/kg, twice weekly for 4 weeks | 46 weeks | Mammary Gland | Adenocarcinoma/Fibroadenoma | 12/29 (41%) | Not Reported | Morton et al., 1981[1] |

| Rat (CD) | Female | Intraperitoneal | 30 µmol/kg, twice weekly for 4 weeks | 46 weeks | Zymbal's Gland | Carcinoma/Adenoma | 6/29 (21%) | Not Reported | Morton et al., 1981[1] |

| Rat (Albino) | Male & Female | Subcutaneous | 240 mg total dose over 10 months | Up to 28 months | Zymbal's Gland | Carcinoma | 10/12 (83%) | 0/50 (0%) | Spitz et al., 1950 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are the protocols for carcinogenicity and genotoxicity assays frequently used in the evaluation of this compound.

Carcinogenicity Bioassays

Oral Administration in Rats (Griswold et al., 1968 - based on available data)

-

Test System: Female Sprague-Dawley rats.

-

Agent: Benzidine administered in sesame oil.

-

Dose and Administration: A single dose of 50 mg/kg body weight was administered by oral gavage.

-

Observation Period: Animals were observed for a period of 9 months.

-

Endpoint: Development of mammary tumors (carcinomas and fibroadenomas). Control animals received the vehicle (sesame oil) only.

Oral Administration in Dogs (Spitz et al., 1950 - based on available data)

-

Test System: Female Beagle dogs.

-

Agent: Benzidine administered in a capsule.

-

Dose and Administration: 300 mg of benzidine was administered daily.

-

Observation Period: The study continued for 7 years.

-

Endpoint: Incidence of urinary bladder tumors (papillomas and carcinomas).

Intraperitoneal Injection in Rats (Morton et al., 1981)

-

Test System: Female CD rats.[1]

-

Agent: Benzidine.

-

Dose and Administration: 30 µmol/kg body weight was administered via intraperitoneal injection twice a week for four weeks.[1]

-

Observation Period: The animals were observed for 46 weeks.[1]

-

Endpoint: Incidence of mammary gland tumors (adenocarcinomas and fibroadenomas) and Zymbal's gland tumors (carcinomas and adenomas).[1]

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

-

Test System: Salmonella typhimurium strains TA98 and TA100 are commonly used. These strains are histidine auxotrophs and are designed to detect frameshift (TA98) and base-pair substitution (TA100) mutations.

-

Metabolic Activation: The test is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with enzyme inducers like Aroclor 1254. This is crucial as benzidine requires metabolic activation to become mutagenic.[2][3][4]

-

Procedure:

-

The tester strain, the test compound (this compound) at various concentrations, and the S9 mix (if required) are combined in molten top agar (B569324).

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (his+ revertants) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[3][4]

-

In Vivo Micronucleus Test

-

Test System: Typically, mice (e.g., B6C3F1) are used.

-

Agent: this compound is administered to the animals, usually via oral gavage or intraperitoneal injection, often in a series of doses (e.g., three daily doses).[5][6]

-

Procedure:

-

Animals are treated with the test compound at multiple dose levels, alongside a vehicle control and a positive control.

-

Bone marrow is collected at a specified time after the last dose (e.g., 24 hours).[5]

-

Bone marrow smears are prepared on microscope slides, stained (e.g., with Giemsa), and analyzed for the presence of micronuclei in polychromatic erythrocytes (PCEs).

-

An increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[5][6]

-

Comet Assay (Single Cell Gel Electrophoresis)

-

Test System: Can be performed on various cell types, including human lymphocytes.

-

Principle: This assay detects DNA strand breaks in individual cells.

-

Procedure:

-

Cells are embedded in a thin layer of agarose (B213101) on a microscope slide.

-

The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

The slides are placed in an electrophoresis chamber and subjected to an electric field under alkaline conditions, which denatures the DNA and allows broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

-

The DNA is stained with a fluorescent dye and visualized under a microscope.

-

The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.[7][8]

-

Signaling Pathways and Mechanisms of Carcinogenesis

The carcinogenicity of benzidine is a multi-step process involving metabolic activation, formation of DNA adducts, and alteration of cellular signaling pathways.

Metabolic Activation and DNA Adduct Formation

Benzidine itself is not the ultimate carcinogen. It requires metabolic activation in the liver and other tissues to form reactive intermediates that can bind to DNA.

This diagram illustrates the two major pathways of benzidine activation. One involves N-acetylation followed by N-hydroxylation, leading to the formation of a reactive ester that binds to DNA. The other pathway involves peroxidase-mediated oxidation to form benzidine diimine, which can also form DNA adducts.

Altered Cellular Signaling in Bladder Cancer

Recent research has implicated specific signaling pathways in benzidine-induced bladder cancer progression.

ERK5 Signaling Pathway

The Extracellular signal-Regulated Kinase 5 (ERK5) pathway has been shown to be activated by benzidine in human bladder cancer cells, promoting epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.[9][10][11][12][13]

Sonic Hedgehog (SHH) Signaling Pathway

The Sonic Hedgehog (SHH) signaling pathway is another critical pathway that appears to be activated by benzidine in bladder cancer stem cells. This activation promotes the "stemness" of these cells, contributing to tumor initiation and recurrence.[14][15][16][17]

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key genotoxicity assays discussed.

Ames Test Workflow

In Vivo Micronucleus Test Workflow

Comet Assay Workflow

Conclusion

The carcinogenic potential of this compound is well-established, with a clear link to human bladder cancer. Research in animal models has demonstrated its ability to induce tumors in various organs through different routes of exposure. The genotoxic mechanism, involving metabolic activation to DNA-reactive intermediates, is a key initiating event. Furthermore, the dysregulation of critical cellular signaling pathways, such as ERK5 and Sonic Hedgehog, appears to play a significant role in the progression of benzidine-induced malignancies. This technical guide provides a comprehensive overview of the current understanding of this compound's carcinogenicity, offering valuable information for researchers and professionals in the fields of toxicology and drug development. Continued research into the intricate molecular mechanisms will be crucial for developing effective strategies for prevention and treatment of cancers associated with aromatic amine exposure.

References

- 1. Carcinogenicity of benzidine, N,N'-diacetylbenzidine, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutagenic Study of Benzimidazole Derivatives with (+S9) and without (−S9) Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activity of the human carcinogens benzidine and 2-naphthylamine in triple- and single-dose mouse bone marrow micronucleus assays: results for a combined test protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of treatment protocol and sample time on the frequencies of micronucleated polychromatic erythrocytes in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzidine Induces Epithelial–Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzidine Induces Epithelial-Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway -Molecules and Cells [koreascience.kr]

- 11. [PDF] Benzidine Induces Epithelial–Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Impact of ERK5 on the Hallmarks of Cancer [mdpi.com]

- 14. Benzidine promotes the stemness of bladder cancer stem cells via activation of the Sonic hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzidine promotes the stemness of bladder cancer stem cells via activation of the Sonic hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of Sonic Hedgehog (Shh) Signaling in Bladder Cancer Stemness and Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Safeguarding the Laboratory: A Technical Guide to Handling Benzidine Sulphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for benzidine (B372746) sulphate in a laboratory setting. Benzidine and its salts are classified as confirmed human carcinogens, and exposure presents a significant health risk, including an increased risk of bladder cancer.[1][2][3] Adherence to the safety measures outlined in this document is critical to minimize exposure and ensure a safe working environment.

Hazard Identification and Risk Assessment

Benzidine sulphate is a white or slightly reddish crystalline powder that is sparingly soluble in water.[4] It is acutely toxic if swallowed and may cause cancer.[5][6] It is also very toxic to aquatic life with long-lasting effects.[5][6] Skin contact and inhalation of dust are primary routes of exposure in a laboratory setting.

GHS Hazard Classification:

-

Acute Toxicity, Oral: Category 4[5]

-

Carcinogenicity: Category 1A[5]

-

Hazardous to the Aquatic Environment, Acute Hazard: Category 1[5]

-

Hazardous to the Aquatic Environment, Long-term Hazard: Category 1[5]

Exposure Limits and Quantitative Data

Regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) do not specify a numerical permissible exposure limit (PEL) or threshold limit value (TLV) for benzidine. Instead, they recommend reducing exposure to the lowest feasible level due to its carcinogenic properties.

| Parameter | Value | Issuing Organization | Notes |

| OSHA PEL | Not Established | OSHA | Regulated as a carcinogen. Exposure should be limited to the lowest feasible concentration.[1][7] |

| NIOSH REL | Not Established | NIOSH | Recommends limiting exposure to the lowest feasible concentration. Considered an occupational carcinogen.[1][8] |

| ACGIH TLV | Not Established | ACGIH | Classified as an A1 "Confirmed Human Carcinogen." Recommends eliminating all exposure to the fullest extent possible.[1] |

| EPA Water Discharge Limit | 10 µg/L (monthly avg.) | EPA | For benzidine-based dye applicators.[2][8] |

| EPA Water Discharge Limit | 25 µg/L (daily max.) | EPA | For benzidine-based dye applicators.[2][8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

3.1. Engineering Controls:

-

Designated Area: All work with this compound must be conducted in a designated and clearly marked area to restrict access.

-

Fume Hood: A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[1]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are essential.[1]

3.2. Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1] Always check with the glove manufacturer for specific chemical compatibility.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][9]

-

Lab Coat: A dedicated lab coat, preferably disposable, should be worn and removed before leaving the designated area.

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling and Experimental Protocols

The following is a generalized protocol for the safe handling of this compound. Specific experimental procedures will need to be adapted within this safety framework.

4.1. Preparation and Weighing:

-

Preparation: Before handling, ensure the designated area is clean and uncluttered. All necessary equipment and reagents should be placed inside the fume hood.

-

Weighing: Weighing of this compound powder should always be done inside the fume hood on a tared weigh boat or paper. Avoid creating dust clouds.

-

Solubilization: If dissolving the powder, add the solvent slowly to the solid to minimize aerosolization.

4.2. Conducting the Experiment:

-

All manipulations, including transfers, reactions, and dilutions, must be performed within the fume hood.

-

Use sealed or covered containers whenever possible to minimize the release of vapors or aerosols.

-

Avoid direct contact with the skin, eyes, and clothing at all times.

4.3. Post-Experiment Procedures:

-

Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be used (consult your institution's safety office for recommendations).

-

Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

Waste Disposal

All waste contaminated with this compound is considered hazardous waste.

-

Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.[1]

-

Liquid Waste: Collect all contaminated liquid waste in a designated, sealed, and properly labeled hazardous waste container.

-

Disposal: Follow all institutional, local, and national regulations for the disposal of carcinogenic hazardous waste. Do not pour this compound waste down the drain.[1]

Emergency Procedures

6.1. Spills:

-

Small Spills (inside a fume hood):

-

Ensure the fume hood is operating correctly.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material.

-

Carefully collect the absorbed material and place it in a sealed hazardous waste container.

-

Decontaminate the area of the spill.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Contact your institution's emergency response team or safety office immediately.[1]

-

Do not attempt to clean up a large spill without proper training and equipment.

-

6.2. Personal Exposure:

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

- 1. nj.gov [nj.gov]

- 2. PUBLIC HEALTH STATEMENT - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Table 8-1, Regulations and Guidelines Applicable to Benzidine - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Benzidine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 9. BENZIDINE - ACGIH [acgih.org]

The Chromogenic Action of Benzidine Sulphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzidine (B372746) and its salts, such as benzidine sulphate, have historically served as highly sensitive chromogenic substrates for peroxidases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the biochemical pathways and reaction kinetics that underpin its use in various analytical techniques. Despite its significant decline in use due to safety concerns, the principles of its chromogenic reaction remain fundamental to understanding many modern peroxidase-based assays. This document summarizes key quantitative data, provides detailed experimental protocols for historical context and conceptual understanding, and visualizes the core mechanisms through signaling pathways and workflow diagrams.

Introduction

Benzidine, a synthetic aromatic amine, undergoes a characteristic color change in the presence of a peroxidase enzyme and an oxidizing agent, typically hydrogen peroxide. This property made it a cornerstone for qualitative and quantitative detection of peroxidase activity, most notably the pseudoperoxidase activity of hemoglobin in blood. The reaction yields a distinctive blue or bluish-green color, forming the basis of early forensic tests for bloodstains and various biochemical assays. However, due to its classification as a known carcinogen, its application in routine laboratory settings has been largely discontinued (B1498344) and replaced by safer analogues like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB).[1] This guide revisits the core science of benzidine's chromogenic action to provide a foundational understanding for researchers working with peroxidase-based detection systems.

Mechanism of Action

The chromogenic properties of this compound are realized through a peroxidase-catalyzed oxidation. The reaction is initiated when a peroxidase, such as horseradish peroxidase (HRP) or the heme group in hemoglobin, is activated by hydrogen peroxide. This activation involves a two-electron oxidation of the enzyme's heme prosthetic group, forming a high-energy intermediate known as Compound I.

Compound I then sequentially oxidizes two molecules of the chromogenic substrate (benzidine), each via a one-electron transfer. The first oxidation of benzidine results in the formation of a blue-colored, short-lived cation free radical.[2] A second one-electron oxidation, either by another molecule of Compound I or its successor, Compound II, leads to the formation of a diimine product, which can further participate in charge-transfer complexes that contribute to the final colored product. The overall reaction can be summarized as a two-step process involving single electron transfers.

Signaling Pathway of Benzidine Oxidation

Caption: Peroxidase-catalyzed oxidation of benzidine.

Quantitative Data

The efficiency and sensitivity of benzidine as a chromogen can be characterized by its spectrophotometric properties and the kinetic parameters of the enzymatic reaction.

Spectrophotometric Properties

The oxidized products of benzidine exhibit characteristic absorption spectra that allow for their quantification. The initial blue-colored product, the radical cation, has a major absorption peak, while further oxidation and reaction can lead to products with different spectral properties.

| Compound | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Benzidine (unoxidized) | Ethanol | 285 | Not applicable for colorimetric assay |

| Oxidized Benzidine (Diimine) | Acidic medium | 430-460 | ~6.27 x 10⁴ |

| Benzidine Radical Cation | Aqueous | ~365, 630 | Not typically stable for quantification |

Note: The exact λmax and molar absorptivity can vary depending on the specific reaction conditions, including pH and the presence of other molecules.

Enzyme Kinetics

The reaction kinetics of horseradish peroxidase with benzidine as a substrate have been studied to understand the efficiency of the catalytic process. The Michaelis-Menten constant (Km) and the catalytic constant (kcat) provide insights into the enzyme's affinity for the substrate and its turnover rate, respectively.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Horseradish Peroxidase (HRP) | Benzidine | ~0.04 | ~150 | ~3.75 x 10⁶ |

| Horseradish Peroxidase (HRP) | o-Dianisidine | ~0.4 | ~1,000 | ~2.5 x 10⁶ |

| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine (TMB) | ~0.1 | ~4,000 | ~4.0 x 10⁷ |

Note: Kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

The following protocols are provided for historical and educational purposes to illustrate the application of this compound as a chromogen. Due to the carcinogenicity of benzidine, its use is not recommended, and safer alternatives should be employed.

Protocol for Detection of Hemoglobin (Pseudoperoxidase Activity)

This protocol describes a classic method for detecting blood.

-

Reagent Preparation:

-

Benzidine Reagent: Prepare a saturated solution of benzidine dihydrochloride (B599025) in glacial acetic acid.

-

Hydrogen Peroxide Solution: 3% (v/v) hydrogen peroxide in water.

-

-

Procedure:

-

Place a small, suspect stain (e.g., on a filter paper) or a drop of the test solution onto a piece of filter paper.

-

Add one to two drops of the benzidine reagent to the stain.

-

Add one to two drops of the 3% hydrogen peroxide solution.

-

-

Observation:

-

A rapid development of a blue or greenish-blue color indicates a positive result for the presence of hemoglobin.

-

Protocol for a Benzidine-Based Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the final detection step of an ELISA using HRP-conjugated antibodies and a benzidine substrate.

-

Reagent Preparation:

-

Substrate Buffer: 0.1 M acetate (B1210297) buffer, pH 5.0.

-

Benzidine Solution: Dissolve benzidine dihydrochloride in the substrate buffer to a final concentration of 0.5 mg/mL.

-

Hydrogen Peroxide Solution: Dilute 30% hydrogen peroxide in substrate buffer to a final concentration of 0.01%.

-

Substrate-Chromogen Mixture: Mix equal volumes of the benzidine solution and the hydrogen peroxide solution immediately before use.

-

-

Procedure:

-

Following the final wash step of the ELISA protocol to remove unbound HRP-conjugate, add 100 µL of the freshly prepared substrate-chromogen mixture to each well.

-

Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.

-

Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well. This will change the color from blue to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Experimental Workflow

Caption: Workflow for the detection step in a benzidine-based ELISA.

Safety Considerations

Benzidine and its salts are classified as known human carcinogens, primarily targeting the bladder. Extreme caution should be exercised when handling these compounds. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All work should be conducted in a certified chemical fume hood. All waste containing benzidine must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines. Safer alternatives, such as TMB, are readily available and should be used for all new and routine applications.

Conclusion

The mechanism of action of this compound as a chromogen involves a peroxidase-catalyzed, two-step, single-electron oxidation to form a colored product. This reaction provided a highly sensitive method for the detection of peroxidase and pseudoperoxidase activity for many decades. While its use has been superseded by safer alternatives, a thorough understanding of its chemical principles remains valuable for researchers in biochemistry, drug development, and analytical sciences. The quantitative data and protocols presented in this guide offer a comprehensive overview of this historically significant chromogenic substrate.

References

The Benzidine Test: A Historical and Technical Review of its Application in Clinical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

For much of the 20th century, the benzidine (B372746) test was a cornerstone of clinical chemistry, primarily employed for the detection of occult blood in feces, urine, and other bodily fluids. Its high sensitivity made it an invaluable tool in the early detection of gastrointestinal bleeding, often indicative of serious underlying pathologies such as colorectal cancer. However, the very properties that made benzidine a useful chromogenic indicator also led to its downfall: its classification as a potent human carcinogen. This guide provides an in-depth technical overview of the historical use of the benzidine test, its chemical principles, experimental protocols, and the scientific basis for its eventual replacement with safer alternatives.

Principle of the Benzidine Test

The utility of the benzidine test is predicated on the peroxidase-like activity of the heme moiety in hemoglobin.[1] In an acidic environment, hemoglobin catalyzes the oxidation of a chromogenic substrate, such as benzidine, by hydrogen peroxide. This reaction produces a characteristic blue or green color, the intensity of which is proportional to the amount of hemoglobin present.[2]

The reaction can be summarized as follows:

-

H₂O₂ + Heme (Hemoglobin) → H₂O + [O] (Hydrogen peroxide is decomposed by the peroxidase-like activity of heme to release nascent oxygen.)

-

Benzidine (colorless) + [O] → Oxidized Benzidine (blue/green) + H₂O (The nascent oxygen oxidizes benzidine, resulting in a colored product.)

Data Presentation: Comparative Sensitivity of Occult Blood Tests

The high sensitivity of the benzidine test was its main advantage, but also a source of false positives. The following table provides a comparative overview of the sensitivity of the benzidine test and its successors.

| Test Method | Principle | Detection Limit / Sensitivity | Notes |

| Benzidine Test | Peroxidase-based (Heme) | High (e.g., detects 1 part blood in 10,000 to 1:500,000 parts solution)[3][4] | Highly sensitive, but prone to false positives from dietary peroxidases (e.g., in red meat and certain vegetables).[5] Carcinogenic. |

| Orthotolidine Test | Peroxidase-based (Heme) | Very High (1 to 10 times more sensitive than benzidine) | Also carcinogenic and prone to similar false positives as the benzidine test. |

| Guaiac-based Fecal Occult Blood Test (gFOBT) | Peroxidase-based (Heme) | Lower than benzidine (less sensitive to dietary peroxidases) | The reduced sensitivity is a clinical advantage, decreasing false positives. Dietary restrictions are still recommended.[5][6] |

| Tetramethylbenzidine (TMB) Test | Peroxidase-based (Heme) | Similar to benzidine | A safer, non-carcinogenic alternative to benzidine with comparable sensitivity.[7] |

| Fecal Immunochemical Test (FIT) | Immunological (detects human globin) | High specificity for human blood | No dietary restrictions are required as it specifically detects human globin, not heme. More specific for lower gastrointestinal bleeding.[8][9] |

Experimental Protocols

Several variations of the benzidine test were developed. The following are detailed methodologies for two of the most common procedures.

Adler Test (Qualitative Benzidine Test for Blood)

This was one of the earliest and most straightforward applications of the benzidine reaction.

Reagents:

-

Benzidine Reagent: A saturated solution of benzidine in glacial acetic acid.[10]

-

Hydrogen Peroxide (3% solution)

Procedure:

-

A small amount of the sample (e.g., a smear of feces on filter paper, or a few milliliters of urine) is placed in a test tube or on a petri dish.[10]

-

A few drops of the benzidine reagent are added to the sample.

-

A few drops of 3% hydrogen peroxide are then added.[10]

-

Observation: The immediate appearance of a blue or green color indicates a positive result for the presence of blood.[2][10]

Gregersen's Modification (for Fecal Occult Blood)

This modification was developed to standardize the concentration of benzidine and reduce the excessive sensitivity of the original test, thereby minimizing false-positive results.

Reagents:

-

Benzidine-Barium Peroxide Powder: A mixture of one part benzidine to four parts barium peroxide. Alternatively, a powder containing 25 mg of benzidine hydrochloride and 200 mg of barium peroxide.[2]

-

Glacial Acetic Acid

Procedure:

-

A small amount of the benzidine-barium peroxide powder is dissolved in 5 ml of glacial acetic acid to create a 0.5% benzidine solution.[2]

-

A thin smear of the fecal sample is applied to a piece of white filter paper.[2]

-

The benzidine solution is then poured over the fecal smear.[2]

-

Observation: A blue or blue-green color spreading from the smear into the surrounding filter paper indicates a positive result.[2]

Signaling Pathways and Experimental Workflows

Chemical Reaction Pathway of the Benzidine Test

The following diagram illustrates the chemical transformation in the benzidine test.

Caption: Chemical reaction pathway of the benzidine test.

Experimental Workflow for Fecal Occult Blood Testing

The general workflow for performing a fecal occult blood test using the benzidine method is depicted below.

Caption: Experimental workflow for the benzidine-based fecal occult blood test.

The Decline of the Benzidine Test: Carcinogenicity

The widespread use of benzidine ceased due to overwhelming evidence of its carcinogenicity.[11] Benzidine is classified as a known human carcinogen, primarily associated with an increased risk of bladder cancer.[11]

Metabolic Activation of Benzidine

Benzidine itself is not the ultimate carcinogen. It requires metabolic activation in the body to become a DNA-reactive species. This process involves multiple enzymatic pathways.[11]

Caption: Metabolic activation pathway of benzidine to a carcinogen.

Conclusion

The benzidine test represents a significant chapter in the history of clinical diagnostics. Its high sensitivity enabled the detection of occult bleeding, contributing to early disease diagnosis. However, its severe health risks necessitated the development of safer and more specific alternatives. The transition from the benzidine test to guaiac-based, TMB, and immunochemical tests reflects the evolution of clinical chemistry towards methods that balance diagnostic efficacy with patient and laboratory safety. Understanding the principles and limitations of historical tests like the benzidine assay provides valuable context for appreciating the advancements in modern diagnostic methodologies.

References

- 1. Fecal Occult Blood Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 4. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]

- 5. Tests for Fecal Occult Blood - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sinaihealth.ca [sinaihealth.ca]

- 7. researchgate.net [researchgate.net]

- 8. Fecal Occult Blood Test: Purpose, Procedure, Results [webmd.com]

- 9. Fecal occult blood test - Mayo Clinic [mayoclinic.org]

- 10. Oxidative activation of benzidine and its derivatives by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzidine Sulphate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Benzidine (B372746) is a known human carcinogen and its production and use are strictly regulated or banned in many countries. This document is intended for informational and academic purposes only and should not be used as a practical guide for the synthesis of benzidine or its salts. All chemical syntheses should be conducted by trained professionals in appropriate facilities with strict adherence to all safety and regulatory guidelines.

Introduction

Benzidine, systematically named [1,1'-biphenyl]-4,4'-diamine, and its salt, benzidine sulphate, are synthetic aromatic compounds with a history of significant industrial use, primarily as intermediates in the production of azo dyes.[1] Due to its robust chromophoric properties when diazotized and coupled, benzidine was a cornerstone of the dye manufacturing industry for textiles, leather, and paper.[1][2] However, the severe carcinogenicity of benzidine, linked to bladder and pancreatic cancer, has led to a drastic decline in its production and use.[1]

This technical guide provides a comprehensive overview of the primary synthesis routes for benzidine and its subsequent conversion to this compound, with a focus on the chemical principles, experimental methodologies, and quantitative data available in the scientific literature.

Core Synthesis Route: From Nitrobenzene (B124822) to this compound

The most prevalent industrial synthesis of benzidine is a two-step process starting from nitrobenzene. The first step involves the reduction of nitrobenzene to an intermediate, 1,2-diphenylhydrazine (B7769752) (hydrazobenzene). The second key step is the acid-catalyzed intramolecular rearrangement of hydrazobenzene (B1673438) to 4,4'-benzidine, famously known as the benzidine rearrangement.[1] Finally, the benzidine base is converted to its sulphate salt.

Step 1: Reduction of Nitrobenzene to 1,2-Diphenylhydrazine

The reduction of nitrobenzene to hydrazobenzene can be achieved through several methods, each with its own set of reaction conditions and yields. The most common reducing agents are zinc dust, iron powder, and catalytic hydrogenation.

Reduction of nitrobenzene with zinc dust in an alkaline medium is a classic and effective method. The reaction proceeds in a boiling alcoholic solution of sodium hydroxide (B78521).

Experimental Protocol:

A detailed experimental procedure for the synthesis of benzidine using zinc dust reduction is as follows:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, a solution of 105 g of sodium hydroxide in 300 ml of water is prepared.

-

To this solution, a mixture of 50 ml of methanol (B129727) and 100 g of nitrobenzene is added.

-

Finely sieved zinc dust is added in small portions to the stirred mixture. The reaction is exothermic and will begin to boil.

-

The addition of zinc dust is continued at a rate that maintains a gentle reflux. The color of the mixture will gradually change from brown to grayish-white upon completion of the reduction.

-

After the reaction is complete, the mixture is cooled, diluted with water, and ice is added.

-

The mixture is then carefully acidified with hydrochloric acid, keeping the temperature below 15°C, to precipitate the hydrazobenzene.

-

The crude hydrazobenzene is collected by filtration and washed with water.

The use of iron powder as a reducing agent is another common method for the synthesis of benzidine.[1]

Experimental Protocol:

While a specific detailed protocol for benzidine synthesis using iron powder is less commonly published due to its industrial nature, a general procedure involves the reaction of nitrobenzene with iron filings in an aqueous solution. A related chemoselective reduction of nitroarenes to aromatic amines using commercial metallic iron powder in water under mild conditions (50°C for 29 hours) has been reported to give high yields (e.g., >99.9% conversion of p-nitrotoluene to p-toluidine (B81030) with a 90% isolated yield).[3] This suggests that iron powder is an effective reducing agent for this transformation.

Catalytic hydrogenation of nitrobenzene is a more modern and cleaner method for producing hydrazobenzene. This process typically employs a noble metal catalyst, such as platinum or palladium, supported on carbon in an alkaline medium.

Experimental Protocol:

A patented process for the catalytic hydrogenation of nitrobenzene to benzidine outlines the following steps:[4]

-

100 parts of nitrobenzene are charged into an autoclave with a nickel catalyst and an aqueous solution of caustic soda.

-

The nitrobenzene is hydrogenated at a temperature of 145-150°C and a hydrogen pressure of 100-200 lbs/sq. in.

-

The hydrogenation is continued at a lower temperature (50-120°C) to reduce the intermediate azobenzene (B91143) to hydrazobenzene.

-

The resulting mixture containing hydrazobenzene is then subjected to the benzidine rearrangement.

Step 2: The Benzidine Rearrangement

The conversion of 1,2-diphenylhydrazine to 4,4'-benzidine is a hallmark reaction in organic chemistry known as the benzidine rearrangement. This reaction is acid-catalyzed and proceeds through a concerted[5][5]-sigmatropic rearrangement.[6][7]

Experimental Protocol:

-

The crude hydrazobenzene from the reduction step is transferred to a reaction vessel.

-

The hydrazobenzene is boiled with 300-400 ml of water, and concentrated hydrochloric acid is added gradually.

-

The solution is boiled for a few minutes after the addition of acid is complete to ensure the rearrangement is finalized.

-

The resulting solution contains benzidine hydrochloride.

The mechanism of the benzidine rearrangement is a classic example of a sigmatropic shift. Under acidic conditions, the hydrazobenzene is protonated, and the rearrangement proceeds intramolecularly.

Step 3: Formation and Purification of this compound

The final step is the conversion of the benzidine base or its hydrochloride salt to this compound, which often precipitates from the solution and can be purified by recrystallization.

Experimental Protocol:

-

To the hot, filtered solution of benzidine hydrochloride from the rearrangement step, sulfuric acid is added to precipitate the benzidine as its sulphate salt.

-

The precipitated this compound is collected by filtration and washed.

-

For purification, the crude this compound can be treated with a dilute sodium hydroxide solution to liberate the free benzidine base.

-

The benzidine base is then recrystallized from hot water, from which it crystallizes as large, silky plates.[8]

-

Alternatively, a patented method describes the purification of benzidine by dissolving the crude base in a hot, water-immiscible organic solvent like toluene, separating any insoluble impurities, and then crystallizing the pure benzidine from the solvent.[8]

Data Presentation

The following table summarizes the quantitative data found for the different synthesis routes of benzidine. It is important to note that direct comparative studies are scarce in the available literature, and yields can be highly dependent on the specific reaction conditions and scale.

| Synthesis Step | Method | Reagents and Conditions | Product | Yield | Reference |

| Reduction of Nitrobenzene | Zinc Dust Reduction | Nitrobenzene, Zinc Dust, NaOH, Methanol/Water, Reflux | Benzidine (final product after rearrangement) | 20-30% | [8] |

| Iron Powder Reduction | p-Nitrotoluene, Iron Powder, Water, 50°C, 29h | p-Toluidine | 90% (isolated) | [3] | |

| Catalytic Hydrogenation | Nitrobenzene, Nickel Catalyst, NaOH, H2 (100-200 psi), 145-150°C then 50-120°C | Benzidine Sulfate/Hydrochloride | 50-60% | [9] | |

| Benzidine Rearrangement | Acid Catalysis | Hydrazobenzene, Concentrated HCl, Boiling Water | Benzidine Hydrochloride | High (not quantified) | [8] |

| Purification | Recrystallization | Crude Benzidine, Toluene | Purified Benzidine | Not specified | [8] |

Alternative Synthesis Routes

While the reduction of nitrobenzene is the most common route, other methods for synthesizing benzidine have been reported.

-

Oxidative Coupling of Anilines: A method for the synthesis of benzidine derivatives through the FeCl3·6H2O-promoted oxidative coupling of N,N-disubstituted anilines has been developed, with reported yields of up to 99%.[10]

-

From Diphenylamine (B1679370) and Biphenyldihalide: A one-step synthesis of benzidine compounds has been patented, which involves the reaction of diphenylamine compounds with a biphenyldihalide compound in the presence of a catalyst.[11]

These alternative routes may offer advantages in terms of efficiency or the ability to produce specific derivatives, but they are less established than the classical nitrobenzene reduction pathway.

Visualizations

Core Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound from nitrobenzene.

Benzidine Rearrangement Signaling Pathway ([5][5]-Sigmatropic Rearrangement)

Caption: Mechanism of the acid-catalyzed benzidine rearrangement.

References

- 1. Benzidine - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Effects of two oral iron preparations on results of the benzidine test for occult blood in stools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2233128A - Process for the manufacture of benzidine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The mechanism of the Benzidine rearrangement. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 8. US1794097A - Method of isolation and purification of benzidine and its substitution products - Google Patents [patents.google.com]

- 9. US2194938A - Process for the manufacture of benzidine - Google Patents [patents.google.com]

- 10. Synthesis of benzidine derivatives via FeCl3·6H2O-promoted oxidative coupling of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US7183437B2 - Method for preparing three types of benzidine compounds in a specific ratio - Google Patents [patents.google.com]

Benzidine Sulphate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzidine (B372746) sulphate. Given the compound's known carcinogenicity and potential for degradation, a thorough understanding of its stability profile is critical for ensuring safety, maintaining analytical standards, and developing stable pharmaceutical formulations. This document synthesizes available information on storage, handling, potential degradation pathways, and outlines protocols for stability testing.

Summary of Storage and Handling Recommendations

Proper storage and handling of benzidine sulphate are paramount to ensure its integrity and the safety of personnel. The following table summarizes the key recommendations derived from safety data sheets (SDS) and handling guidelines.

| Parameter | Recommendation | Citation |

| Storage Temperature | Store in a cool, dry place. | [1] |

| Light Exposure | Keep well closed and protected from light. Store in the dark. | [2][3] |

| Atmosphere | Store in a well-ventilated place. | [1][3] |

| Moisture | Keep containers tightly closed in a dry environment. | [1][3][4] |

| Incompatible Materials | Separated from strong oxidants, food, and feedstuffs. Avoid contact with heat, sparks, open flames, and hot surfaces. | [2] |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye protection. Avoid formation of dust and aerosols. | [2][4] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the available literature, the benzidine moiety is known to be susceptible to oxidative degradation. The primary amine groups are prone to oxidation, which can lead to the formation of colored and potentially more reactive species.

One potential pathway involves the oxidation of benzidine to form a radical cation, which can then undergo further reactions to form various colored products such as azobenzidine. This process can be catalyzed by peroxidases and other oxidizing agents.[1][3]

Below is a conceptual diagram illustrating a potential oxidative degradation pathway for the benzidine moiety.

Caption: Potential oxidative degradation pathway of the benzidine moiety.

Recommended Stability and Storage Logic

The stability of this compound is intrinsically linked to its storage conditions. The following diagram illustrates the logical relationship between proper storage and handling procedures and the preservation of the compound's quality.

Caption: Relationship between storage conditions and this compound stability.

Experimental Protocols for Stability Testing

While specific stability data for this compound is limited, established protocols for pharmaceutical stability testing can be adapted. These studies are essential for determining the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are necessary to identify potential degradation products and pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Workflow for Forced Degradation Studies:

Caption: General workflow for forced degradation studies.

a) Hydrolytic Degradation:

-

Protocol: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) conditions.

-

Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

b) Oxidative Degradation:

-

Protocol: Prepare a solution of this compound and treat it with an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Conditions: Store the solution at room temperature or a slightly elevated temperature.

-

Analysis: Monitor the reaction over time using HPLC to determine the extent of degradation and the formation of oxidation products.

c) Thermal Degradation:

-

Protocol: Store solid this compound in a temperature-controlled oven.

-

Conditions: Expose the sample to dry heat (e.g., 60-80°C) for an extended period.

-

Analysis: At various time points, analyze the solid sample for any changes in physical appearance, and assay the purity using a suitable analytical method. Thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can also be employed to determine the thermal stability and decomposition profile.

d) Photolytic Degradation:

-

Protocol: Expose solid this compound or its solution in a photochemically inert, transparent container to a light source.

-